Ethyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

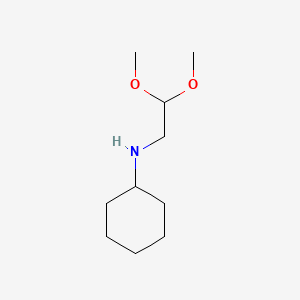

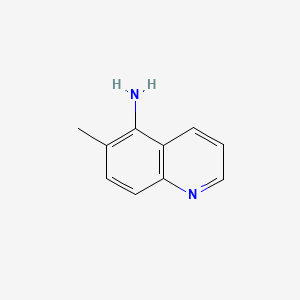

Ethyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound contains a total of 29 bonds, including 16 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 2 double bonds, and 5 aromatic bonds. It also includes 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic ester, 1 aromatic ketone, and 1 Pyrrole .Physical And Chemical Properties Analysis

This compound has a molecular weight of 207.23 g/mol . It contains a total of 29 bonds, including 16 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 2 double bonds, and 5 aromatic bonds .Scientific Research Applications

Synthesis of Novel Compounds

Ethyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate serves as a crucial intermediate in the synthesis of diverse heterocyclic compounds. For instance, it has been employed in the synthesis of indolizinone-based compounds through 1,3-dipolar cycloaddition chemistry. This methodology facilitated the preparation of indolo- and furano-fused indolizinones, demonstrating the compound's versatility in synthetic organic chemistry (E. Mmutlane, J. Harris, A. Padwa, 2005).

Palladium-Catalyzed Arylation

The compound has been utilized in palladium-catalyzed arylation and heteroarylation processes, providing an efficient one-step synthesis of 3-aryl-8-oxo-5,6,7,8-tetrahydroindolizines. This demonstrates its potential in the development of new synthetic pathways and the creation of novel molecules with diverse applications (S. Gracia, C. Cazorla, E. Métay, S. Pellet-Rostaing, M. Lemaire, 2009).

Enantiospecific Syntheses

Research has also explored its use in enantiospecific syntheses, such as in the preparation of indolizidines and piclavine A from diethyl-L-glutamate. This showcases the compound's role in stereochemical studies and its importance in the synthesis of biologically active molecules (C. W. Jefford, K. Sienkiewicz, S. R. Thornton, 1995).

Microwave-Promoted Synthesis

Furthermore, this compound is involved in the microwave-promoted synthesis of dihydropyrrolizines and tetrahydroindolizines from enaminones. This innovative method highlights the compound's utility in rapid and efficient synthetic procedures, potentially leading to the development of new materials and drugs (Robin Klintworth et al., 2021).

Safety and Hazards

The safety data sheet for Ethyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name |

ethyl 8-oxo-6,7-dihydro-5H-indolizine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-2-15-11(14)9-5-6-10(13)8-4-3-7-12(8)9/h3-4,7,9H,2,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUOYPICOQGXQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)C2=CC=CN12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B1305027.png)

![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)

![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)